Propetamide

Description

Nomenclature and Historical Context of Propetamide Research Designations

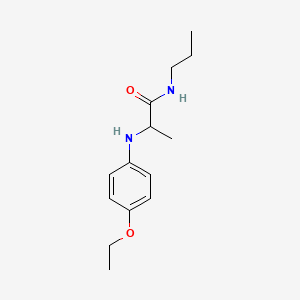

The systematic IUPAC name for this compound is 2-(4-ethoxyanilino)-N-propylpropanamide . This name precisely describes its molecular structure, indicating a propanamide backbone with a propyl group attached to the nitrogen and a 2-(4-ethoxyanilino) substituent at the alpha-carbon.

Historically, the compound is primarily identified by its CAS number, 730-07-4, which serves as a unique and unambiguous identifier in chemical databases and literature. While various chemical suppliers may assign their own product codes, there is no evidence of widely used research or developmental code names for this compound in the reviewed literature.

It is important to address a point of potential confusion found in some databases which incorrectly associate "this compound" with "Entacapone." Entacapone is a well-known medication used in the management of Parkinson's disease. However, Entacapone has a distinct chemical structure, (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacetamide, and a different CAS number (130929-57-6). Therefore, the association of this compound with Entacapone appears to be an error in database indexing.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 730-07-4 |

| IUPAC Name | 2-(4-ethoxyanilino)-N-propylpropanamide |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

Overview of this compound Mentions in Scholarly and Patent Literature

Mentions of this compound in scholarly and patent literature are sporadic but provide insight into its applications and areas of interest for researchers.

In academic research, this compound has been noted in the context of stereochemistry. A doctoral thesis focused on new strategies in Brønsted and Lewis acid catalysis mentions the use of BINOL-phosphoric acid for the kinetic resolution of this compound. This indicates that this compound is a chiral molecule and that methods for separating its enantiomers have been explored, a common practice in medicinal chemistry for investigating the differential biological activity of stereoisomers.

The patent literature includes this compound in lists of chemical compounds. For instance, U.S. Patent Application US9016221B2, titled "Surface topographies for non-toxic bioadhesion control," includes this compound in a long list of organic compounds. Similarly, other patent documents list this compound among numerous other chemicals, often without specifying its direct role in the invention. This suggests its inclusion may be for comprehensive chemical space disclosure or as part of a broader chemical library.

While direct and extensive research focused solely on the biological activities of this compound is not widely published, its classification as an amide derivative of propionic acid and its structural features suggest a potential for biological activity. evitachem.com

Structure

3D Structure

Properties

CAS No. |

35188-06-8 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-(4-ethoxyanilino)-N-propylpropanamide |

InChI |

InChI=1S/C14H22N2O2/c1-4-10-15-14(17)11(3)16-12-6-8-13(9-7-12)18-5-2/h6-9,11,16H,4-5,10H2,1-3H3,(H,15,17) |

InChI Key |

VVUMWAHNKOLVSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Propetamide

Synthetic Methodologies and Pathways

Detailed, specific synthetic routes for Propetamide are not extensively documented in the provided literature. However, its structure, a substituted propionamide (B166681), suggests synthesis pathways involving amide bond formation and the introduction of the ethoxyphenylamino moiety. Patents related to the synthesis of Entacapone, which is sometimes referred to in contexts that might overlap or confuse with this compound justia.comgoogle.comgoogle.com, describe methods involving the reaction of 3,4-dihydroxy-5-Nitrobenzaldehyde with N,N-Dimethylcyanoacetamide. These processes often utilize salt formation, such as piperidine (B6355638) or sodium salts of intermediates, as a strategy for purification and enrichment of specific isomers justia.comgoogle.comgoogle.com. Such approaches highlight the importance of intermediate derivatization in achieving desired product purity and yield.

Enantioselective Synthesis Approaches for Chiral Forms of this compound

This compound is generally characterized as a racemic compound, meaning it exists as an equal mixture of its two enantiomers nih.gov. However, research has indicated the possibility of obtaining enantiopure forms. One study mentions the provision of "enantiopure (+)-propetamide" through a resolution process, likely involving a chiral resolving agent uniroma1.it.

The broader field of enantioselective synthesis, crucial for many biologically active molecules where only one enantiomer possesses the desired therapeutic effect, relies on employing chiral catalysts or auxiliaries. These methods create an asymmetric environment during the reaction, favoring the formation of one enantiomer over the other rsc.orglibretexts.orgnih.govorganic-chemistry.orgnih.gov. While direct enantioselective synthesis of this compound is not detailed, the principles of using chiral catalysts, such as those involving transition metals or organocatalysts, are well-established for creating chiral molecules with high enantiomeric excess rsc.orglibretexts.orgnih.govorganic-chemistry.orgnih.gov.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry, a philosophy focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offers a framework for developing sustainable synthetic methodologies epa.govgy4es.org. The twelve principles of green chemistry provide guidelines for minimizing environmental impact, including preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing catalysis epa.govacs.orgnih.gov.

Applying these principles to the synthesis of this compound could involve:

Waste Prevention: Designing synthetic routes that minimize by-product formation acs.org.

Atom Economy: Maximizing the incorporation of all atoms from starting materials into the final product uniroma1.itacs.org.

Less Hazardous Chemical Syntheses: Selecting reagents and solvents that are less toxic and pose fewer risks epa.govacs.org.

Catalysis: Utilizing catalytic reagents, particularly selective ones, over stoichiometric reagents to reduce waste and energy consumption uniroma1.itacs.org.

Reducing Derivatives: Employing synthetic strategies that avoid or minimize the use of protecting groups, which often add steps and generate waste acs.orglibretexts.org.

Safer Solvents: Opting for environmentally benign solvents, such as water or supercritical fluids, or exploring solvent-free reactions uniroma1.itnih.gov.

While specific green synthesis protocols for this compound are not detailed, these principles guide the development of more efficient and environmentally responsible chemical processes within the pharmaceutical industry gy4es.org.

Design and Synthesis of this compound Analogues for Research

The design and synthesis of chemical analogues are critical for exploring structure-activity relationships (SAR) and discovering new therapeutic agents. Analogues are synthesized by modifying specific parts of a parent molecule's structure to alter its pharmacokinetic, pharmacodynamic, or physicochemical properties nih.govnih.govmdpi.commdpi.com.

For this compound, analogue synthesis could involve modifications to its propionamide core, the N-propyl group, or the ethoxyphenylamino substituent. For instance, research into other classes of compounds, such as propellane derivatives with amide side chains, demonstrates how altering the position and nature of amide functionalities can significantly impact receptor affinity and selectivity nih.gov. Similarly, the synthesis of various barbituric acid derivatives showcases how modifications to a core heterocyclic structure can yield compounds with distinct biological activities mdpi.com.

The formation of salts, such as the piperidine or sodium salts of Entacapone intermediates, can also be considered a form of derivatization, aiding in isolation, purification, and handling justia.comgoogle.comgoogle.com. By systematically varying substituents or structural features, researchers can generate libraries of this compound analogues to investigate their potential biological effects and optimize their properties for specific applications.

Compound List

this compound

Entacapone

Piperidine

Sodium hydroxide (B78521)

In Vitro Biological Activity and Mechanistic Elucidation of Propetamide

Antifungal Activity Studies of Propetamide

While this compound has been noted for its chemical properties, extensive public data on its specific antifungal activities is limited. The following sections describe the standard methodologies that would be employed to characterize the in vitro antifungal profile of a compound like this compound.

Identification of this compound as a Microbial Metabolite

Fungi are a prolific source of biologically active secondary metabolites, which include many compounds with antibiotic and antifungal properties. asm.org The identification of a compound as a microbial metabolite involves a systematic process of isolation, characterization, and structural elucidation.

The process typically begins with the cultivation of a specific microorganism, often a fungus or bacterium, in a suitable fermentation broth. pnas.org Following an incubation period, the culture is harvested, and the microbial cells are separated from the broth. The next step involves solvent extraction to isolate crude extracts containing the mixture of metabolites. mdpi.com

These crude extracts are then subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate the individual components. Each resulting fraction is tested for the desired biological activity (e.g., antifungal activity). pnas.orgmdpi.com Active fractions undergo further purification to yield the pure compound.

Once isolated, the chemical structure of the pure metabolite is determined using advanced analytical techniques. Mass Spectrometry (MS) provides information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise arrangement of atoms within the molecule. mdpi.comnih.gov This comprehensive analysis confirms the identity of the compound, such as this compound, and classifies it as a natural product derived from a microbial source. oup.com

General Principles of Pharmacodynamic Evaluation in Preclinical Models

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, essentially "what a drug does to the body." eupati.eu Preclinical pharmacodynamic studies are fundamental to drug development, aiming to demonstrate a drug's biological effect and provide insights that guide the design of human clinical trials. nih.govcsjmu.ac.inslideshare.netslideshare.net These evaluations are critical for identifying the mechanism of action and the relationship between drug concentration and its effect. eupati.eu

A central principle of pharmacodynamic evaluation is the dose-response relationship, which describes how the magnitude of a drug's effect changes with different doses or concentrations. nih.govyoutube.comwikipedia.org Preclinical studies aim to characterize this relationship to identify the optimal therapeutic dose range. youtube.com These studies are conducted in both in vitro (outside a living organism) and in vivo (within a living organism, typically animal models) settings. nih.govslideshare.net

Primary pharmacodynamic studies focus on the mechanism of action related to the desired therapeutic effect. eupati.eu For an antifungal agent, this would involve demonstrating its ability to inhibit or kill fungi in relevant models. Secondary pharmacodynamic studies investigate the effects of the drug on other physiological systems that are not the intended target. Additionally, safety pharmacology studies are conducted to identify any potential undesirable effects on major organ systems. eupati.euqima-lifesciences.com

In Vitro Pharmacological Characterization Methodologies

In vitro pharmacology involves experiments conducted on microorganisms or cells outside of their normal biological environment to assess a drug's biological activity and mechanism of action. qima-lifesciences.comrouken.bio These assays are a cornerstone of early drug discovery and preclinical assessment, providing crucial data before a compound advances to animal testing. qima-lifesciences.comiiarjournals.org

A wide array of methodologies is available for in vitro pharmacological characterization:

Cell-Based Assays: These are the most common methods and involve using cultured human or animal cells to measure a drug's effect. iiarjournals.orgselvita.com Assays can measure various endpoints, including cell viability, proliferation, cytotoxicity, and changes in protein expression. certisoncology.com For an antifungal, this would involve co-culturing the compound with fungal cells.

Biochemical and Biophysical Assays: These methods probe the interaction between a drug and its molecular target, such as a specific enzyme or receptor. selvita.com They can directly measure binding affinity or the inhibition of enzyme activity, providing direct evidence of the drug's mechanism.

Reporter Gene Assays: These assays use genetically modified cells that produce a measurable signal (like light or color) in response to a specific biological event, such as the activation of a particular cellular pathway. selvita.com

High-Content Screening (HCS): This technology integrates automated microscopy and image analysis to simultaneously measure multiple parameters in cells treated with a compound, offering a detailed view of the drug's cellular effects. rouken.bio

The data generated from these in vitro studies are used to construct concentration-response curves, from which key parameters like the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are derived. youtube.comresearchgate.net These values quantify the potency of a drug and are essential for comparing different compounds and making decisions about which candidates should proceed to further development. wikipedia.org

Molecular Interactions and Target Identification of Propetamide

Computational and Experimental Approaches for Molecular Interaction Analysis

The analysis of molecular interactions is a multi-faceted discipline that combines theoretical modeling with empirical validation. These approaches are essential for predicting and confirming how Propetamide engages with its biological milieu.

The specific binding of this compound to its protein targets is a cornerstone of its pharmacological activity. This involves characterizing the affinity and specificity of these interactions. Protein-ligand binding studies often employ computational techniques like molecular docking to predict how this compound fits into the binding pockets of target proteins, estimating the strength of these interactions nih.govresearchgate.net. Experimental methods such as surface plasmon resonance (SPR) or ITC can quantify binding kinetics and thermodynamics, providing direct evidence of binding affinity mdpi.com. Understanding the precise atomic interactions, including the formation of hydrogen bonds, hydrophobic contacts, and electrostatic forces at the binding interface, is vital for optimizing this compound's efficacy and selectivity mdpi.complos.orgresearchgate.net. The identification of specific amino acid residues within a protein that interact favorably with this compound can guide further molecular design and optimization efforts plos.org.

Solvation, particularly the role of water molecules, significantly influences molecular recognition and protein-ligand binding mdpi.comrutgers.edursc.orgnih.gov. Water molecules can form hydration shells around both the ligand and the protein, and their displacement, retention, or reorganization during binding can profoundly impact the binding free energy mdpi.comrutgers.edursc.org. For example, the release of ordered water molecules from a binding site upon ligand binding can contribute favorably to the binding enthalpy mdpi.comrsc.org. Conversely, strong interactions between water and either the ligand or the protein can hinder binding rutgers.edu. Computational methods, such as the 3D reference interaction site model (3D-RISM) theory, are employed to model these solvation effects accurately, providing insights into how solvent dynamics and interactions affect this compound's molecular recognition processes mdpi.comrutgers.edu. Understanding these hydration effects is crucial for predicting binding affinities and designing molecules with optimal interactions in aqueous biological environments mdpi.comnih.gov.

Strategies for Therapeutic Target Identification

Identifying the specific biological molecules or pathways that this compound modulates is a critical step in drug discovery. This involves a range of strategies designed to pinpoint its mechanism of action.

Chemical Proteomics and Affinity-Based Probes in Target Research

Chemical proteomics employs a range of techniques to identify and quantify proteins within a biological system, often in conjunction with small molecules to uncover drug-target interactions europeanreview.orgmdpi.comnih.gov. Affinity-based probes are key tools in this field. These are molecules designed to covalently or non-covalently bind to a specific target protein, often incorporating a reporter tag (like biotin (B1667282) or a fluorophore) for subsequent detection and enrichment frontiersin.orgnih.govrsc.org.

The process typically involves:

These methods allow for unbiased identification of direct molecular targets, providing insights into this compound's mechanism of action and potential off-target effects mdpi.com. For instance, activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are established modalities for target deconvolution europeanreview.orgnih.gov.

Computational and AI-Driven Methods for Target Prediction

Computational approaches, including Artificial Intelligence (AI) and machine learning (ML), play a vital role in predicting potential drug targets for compounds like this compound, especially when experimental data is limited. These methods leverage large biological and chemical datasets to identify patterns and make predictions.

Key computational strategies include:

These in silico methods can prioritize potential targets for experimental validation, significantly accelerating the early stages of drug discovery.

Receptor Binding Studies and Pharmacological Receptor Theory Relevant to this compound

Receptor theory provides a framework for understanding how drugs interact with biological targets, typically receptors, to elicit a response. Receptor binding studies are essential for characterizing these interactions, including affinity, specificity, and functional consequences.

Application of Operational Models of Receptor Activation

Pharmacological receptor theory has evolved through various models to describe drug-receptor interactions. Operational models, such as those developed by Black and Leff, offer a more nuanced understanding of drug efficacy and receptor activation compared to earlier occupancy models derangedphysiology.comwikipedia.orgfrontiersin.org. These models incorporate parameters that quantify not only binding affinity but also the intrinsic efficacy of a ligand in activating the receptor and the subsequent signal transduction.

Key aspects of applying operational models to a compound like this compound would involve:

Characterization of Ligand-Selective Receptor Active States

Modern receptor theory recognizes that receptors can exist in multiple conformational states (e.g., inactive, active, intermediate). Ligands can exhibit selectivity for these different states, influencing the downstream signaling outcome. This concept is crucial for understanding complex drug actions, including biased agonism, where a ligand may preferentially activate certain signaling pathways over others mediated by the same receptor.

Characterizing ligand-selective receptor active states for this compound would involve:

Compound List:

Preclinical Pharmacological Investigation Methodologies for Propetamide

General Principles Guiding Preclinical Pharmacology Studies

Preclinical pharmacology studies are fundamental to evaluating the potential therapeutic profile and biological interactions of a chemical compound such as Propetamide. These investigations are guided by core principles ensuring scientific rigor, reproducibility, and the generation of reliable data. A primary principle involves establishing a clear research question or hypothesis to direct experimental design, focusing on specific pharmacological properties. This necessitates the selection of appropriate in vitro and in vivo models that accurately represent physiological or pathological conditions relevant to the compound's potential application. Methodological standardization is paramount, ensuring consistent experimental conditions, including standardized compound preparation, controlled environmental factors, and validated assay techniques. The systematic collection and statistical analysis of data are crucial for objective interpretation, enabling researchers to determine the statistical significance of observed effects. Ethical considerations, particularly concerning animal models, are integral, requiring adherence to welfare guidelines and the minimization of distress. The iterative nature of preclinical research, where findings inform subsequent studies, is another key principle, fostering a progressive deepening of understanding regarding the compound's pharmacological behavior.

In Vitro to In Vivo Extrapolation (IVIVE) Methodologies in Preclinical Research

In vitro to in vivo extrapolation (IVIVE) encompasses a suite of methodologies used in preclinical research to translate findings from laboratory experiments (in vitro) into predictions of a compound's behavior within a living organism (in vivo). For this compound, IVIVE techniques aim to forecast its pharmacokinetic and pharmacodynamic properties based on data derived from cell cultures, isolated enzymes, or tissue preparations. A common approach involves utilizing in vitro metabolic stability data, such as half-life in liver microsomes or hepatocytes, to predict in vivo clearance bioagilytix.comnih.gov. Similarly, in vitro protein binding assays can inform predictions of free drug concentrations in plasma bioagilytix.com. Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated IVIVE tool that integrates in vitro data with physiological and biochemical information to simulate drug disposition, allowing for the prediction of this compound's tissue distribution, absorption, and elimination profiles nih.gov. The accuracy of IVIVE is contingent upon the quality of the in vitro data and the robustness of the physiological models employed frontiersin.org.

Pharmacokinetic Research Methodologies for this compound

Elucidation of Drug Metabolism Pathways

The elucidation of this compound's drug metabolism pathways involves identifying the biochemical transformations it undergoes, primarily in the liver, to understand its clearance and the formation of metabolites nih.govmdpi.com. In vitro systems are widely employed for this purpose. Incubations of this compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450 (CYP) isoforms, are standard nih.govevotec.com. By analyzing the disappearance of the parent compound and the appearance of potential metabolites using LC-MS/MS, researchers can identify the enzymes responsible for its biotransformation evotec.comboerjanlab.be. Further studies may involve using recombinant enzymes or specific CYP isoform inhibitors to pinpoint precise metabolic pathways. In vivo studies, coupled with advanced analytical techniques, are also utilized. Metabolite profiling of plasma and excreta samples from treated animals can reveal the full spectrum of metabolites evotec.com. Structural elucidation of novel metabolites can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy after isolation via preparative chromatography.

Application of Animal Models in Preclinical Compound Evaluation

Animal models are pivotal in preclinical compound evaluation, providing living biological systems to assess this compound's pharmacological behavior nih.gov. The selection of appropriate models is guided by the compound's intended therapeutic target and its hypothesized mechanisms of action. Rodents like rats and mice are frequently used for pharmacokinetic studies due to their manageable size, well-characterized physiology, and established protocols for drug administration and sample collection bioagilytix.comnih.gov. Non-rodent species, such as dogs or non-human primates, may be used to investigate species-specific metabolic differences or to obtain data more representative of human physiology, especially if initial rodent studies reveal complex PK profiles nih.gov. These models facilitate the assessment of this compound's absorption, distribution into various tissues, and elimination kinetics biotechfarm.co.ilnih.gov. They are also instrumental in understanding the disposition of this compound and its metabolites, providing crucial data for downstream developmental stages.

Compound Names Mentioned:

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of Propetamide and Its Analogues

Fundamental Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that establishes a link between a molecule's chemical structure and its resulting biological activity or pharmacological effect pharmacologymentor.comnumberanalytics.comdrugdesign.orgwikipedia.orgstudysmarter.co.uk. The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its physical, chemical, and biological properties numberanalytics.comwm.edu. By systematically altering specific parts of a molecule and observing the corresponding changes in its activity, researchers can identify which structural features are crucial for interaction with a biological target, such as a receptor or enzyme pharmacologymentor.comdrugdesign.orgwikipedia.org. This process allows for the prediction of how new, related compounds might behave and guides the design of molecules with enhanced potency, selectivity, or other desirable characteristics pharmacologymentor.comnumberanalytics.comwikipedia.orgcollaborativedrug.com. SAR studies can also provide insights into a compound's mechanism of action and help in identifying potential biological targets pharmacologymentor.com. The historical development of SAR dates back over a century, evolving from early observations of natural compounds to sophisticated computational methods used today numberanalytics.com.

Methodologies for SAR Determination and Data Interpretation

Determining SAR typically involves a combination of experimental and computational approaches oncodesign-services.com.

Data Interpretation: The interpretation of SAR data involves identifying trends and patterns. This can range from qualitative observations, such as identifying a functional group essential for activity, to quantitative relationships, as explored in Quantitative Structure-Activity Relationship (QSAR) studies wm.eduwikipedia.org. QSAR models use mathematical equations to link physicochemical properties or structural descriptors of molecules to their biological activity, enabling more precise predictions pharmacologymentor.comwikipedia.orgnih.gov.

Computational Approaches in Propetamide SAR Studies

Computational methods play an increasingly vital role in SAR analysis, accelerating the process and expanding the scope of investigation uni-bonn.de. These methods can predict the biological activity of new compounds based on their structures, often by leveraging data from experimental SAR studies oncodesign-services.com.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are regression or classification models that quantitatively relate molecular descriptors (e.g., physicochemical properties, topological indices) to biological activity pharmacologymentor.comwikipedia.org. By building these models, researchers can predict the activity of novel compounds without needing to synthesize and test them experimentally wikipedia.orgnih.gov.

Molecular Modeling and Docking: These techniques involve creating three-dimensional models of molecules and simulating their interactions with biological targets oncodesign-services.com. This provides detailed insights into binding modes and affinities, which can be directly correlated with structural features.

SAR Matrices and Pathways: Advanced computational approaches, such as SAR matrices and SAR pathways, help organize and analyze large datasets of compounds and their activities uni-bonn.denih.govdovepress.com. SAR matrices can probe the utility of different structural elements, while SAR pathways visualize active compounds as sequences of structurally similar molecules with increasing potency, facilitating the identification of key activity drivers nih.govdovepress.com.

Rational Design of this compound Analogues for SAR Exploration

The insights gained from SAR studies, whether experimental or computational, directly inform the rational design of new this compound analogues nih.gov. Medicinal chemists use SAR data to guide the synthesis of compounds with modifications predicted to enhance desired activities or mitigate unwanted effects pharmacologymentor.comnumberanalytics.comnih.gov.

The process typically involves:

Identifying Key Structural Features: Pinpointing the parts of the this compound molecule that are critical for its biological activity.

Hypothesizing Modifications: Proposing specific structural changes (e.g., adding, removing, or altering functional groups, changing ring systems) based on SAR findings.

Synthesizing Analogues: Chemically synthesizing the designed analogues.

Testing and Iteration: Evaluating the biological activity of the new analogues and using the results to refine the SAR understanding and guide the next round of design and synthesis oncodesign-services.comnih.gov.

For example, if SAR studies indicate that a specific substituent on a phenyl ring enhances potency, subsequent analogues might explore variations of that substituent or its position. Conversely, if a particular functional group is found to be detrimental to activity, it might be removed or replaced in new designs drugdesign.org. This iterative cycle of design, synthesis, and testing, informed by SAR, is central to optimizing lead compounds like this compound for therapeutic applications.

Table 1: Illustrative SAR Findings in Analogue Design

While specific SAR data for "this compound" itself were not found in the provided search results, the general principles and methodologies described are widely applied in medicinal chemistry. To illustrate how SAR studies guide analogue design, consider a hypothetical scenario based on general SAR principles applied to a compound class.

| Structural Modification (Hypothetical) | Impact on Activity (Hypothetical) | Rationale (Hypothetical) |

| Addition of a hydroxyl group at position X | Increased potency | Enhanced hydrogen bonding with target site |

| Replacement of a methyl group with an ethyl group | Decreased potency | Steric hindrance at binding pocket |

| Introduction of a fluorine atom at position Y | Moderate increase in potency | Improved lipophilicity and electronic effects |

| Removal of a charged moiety | Reduced binding affinity | Loss of crucial ionic interaction |

| Introduction of a bulky substituent | Loss of activity | Steric clash within the target binding site |

Note: This table provides a generalized illustration of how SAR data informs analogue design. Specific data for this compound analogues would require dedicated research publications.

Analytical Chemistry Methodologies for Propetamide Research

Spectroscopic Characterization Methods

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique widely employed for identifying functional groups and elucidating the molecular structure of chemical compounds tsijournals.commdpi.comresearchgate.net. By analyzing the absorption of infrared radiation at specific wavelengths, FTIR generates a unique spectral fingerprint that characterizes the chemical bonds and molecular architecture of a substance tsijournals.comresearchgate.net. This method is valued for its speed, sensitivity, and minimal sample preparation requirements tsijournals.commdpi.com.

Research involving amide compounds, such as the study on "propylamide," has demonstrated FTIR's utility in investigating structural changes influenced by solvent environments and molecular association tsijournals.com. Variations in absorption peaks and shifts in spectral bands can reveal information about intermolecular interactions, hydrogen bonding, and tautomeric equilibria, which are relevant to understanding the behavior of amide-containing molecules like Propetamide tsijournals.com. The specific vibrational modes of this compound's functional groups, particularly the amide linkage, would yield characteristic absorption bands in its FTIR spectrum, aiding in its identification and the assessment of its chemical integrity tsijournals.comresearchgate.net.

Solid State Characterization Techniques

The solid-state properties of a chemical compound significantly influence its physical characteristics, such as solubility, dissolution rate, stability, and processability. These properties, in turn, directly impact the bioavailability and therapeutic effectiveness of pharmaceutical products solitekpharma.comresearchgate.netmalvernpanalytical.comformulationbio.commegsanlabs.com. Solid-state characterization techniques are therefore indispensable in pharmaceutical development, enabling the selection and control of the most suitable crystalline forms, polymorphs, solvates, or amorphous states solitekpharma.comresearchgate.netformulationbio.com.

Table 1: Key Solid State Characterization Techniques and Their Applications

| Technique | Primary Measurement | Key Information Provided |

| X-ray Diffractometry (XRD) | Diffraction pattern of X-rays interacting with crystalline lattice | Crystal structure, phase identification, polymorphism, crystallite size, crystallinity, phase purity, preferred orientation solitekpharma.comresearchgate.netformulationbio.commalvernpanalytical.comlibretexts.orgpdx.eduijert.org |

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature | Melting points, phase transitions, glass transitions, crystallization, heat capacity, thermal stability, solvate/hydrate identification solitekpharma.comxrfscientific.comparticletechlabs.commooreanalytical.com |

| Thermogravimetric Analysis (TGA) | Mass change of a sample as a function of temperature/time | Thermal decomposition, solvent/moisture loss, compositional analysis (e.g., ash, volatile content), thermal stability, dehydration xrfscientific.comparticletechlabs.commooreanalytical.comlabmanager.com |

X-ray Diffractometry

X-ray Diffractometry (XRD) is a fundamental technique for analyzing the crystalline structure of materials malvernpanalytical.compdx.eduijert.org. When X-rays interact with a crystalline solid, they are diffracted by the ordered arrangement of atoms, producing a unique diffraction pattern that serves as a fingerprint for that specific crystalline phase malvernpanalytical.comijert.org. This technique is crucial for identifying crystalline forms, including polymorphs, and for determining the degree of crystallinity and phase purity of a sample solitekpharma.comresearchgate.netformulationbio.comlibretexts.orgazom.com. Bragg's Law (nλ = 2d sinθ) is the underlying principle, relating the angle of diffraction (θ) to the wavelength of the X-rays (λ) and the spacing between atomic planes (d) within the crystal lattice libretexts.orgpdx.edu. By analyzing the positions and intensities of the diffracted peaks, researchers can elucidate the crystal structure, lattice parameters, and identify different crystalline phases present in a sample, which is vital for understanding the solid-state behavior of this compound malvernpanalytical.compdx.eduijert.org.

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal properties and stability of chemical compounds xrfscientific.comparticletechlabs.commooreanalytical.comlabmanager.com.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program xrfscientific.comparticletechlabs.commooreanalytical.com. This allows for the detection of thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions solitekpharma.comxrfscientific.comparticletechlabs.commooreanalytical.com. DSC is particularly useful for distinguishing between different polymorphic forms of a compound, as each polymorph can exhibit distinct melting points or phase transition temperatures solitekpharma.com.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time xrfscientific.comparticletechlabs.commooreanalytical.com. This technique is employed to identify thermal decomposition events, quantify volatile components such as moisture or residual solvents, and assess thermal stability xrfscientific.comparticletechlabs.comlabmanager.com. TGA can reveal mass losses associated with dehydration, desolvation, or the breakdown of chemical bonds, providing insights into the compound's thermal degradation profile particletechlabs.commooreanalytical.com.

Simultaneous TGA-DSC instruments offer the advantage of measuring both mass changes and heat flow from a single sample under identical conditions, providing a more comprehensive understanding of its thermal behavior netzsch.com.

Impurity Profiling and Identification of Degradation Products of this compound

Impurity profiling is a critical aspect of pharmaceutical analysis, essential for ensuring the safety, efficacy, and quality of drug substances and products researchgate.netlachmanconsultants.comresolvemass.caijbpas.comjocpr.com. It involves the systematic detection, identification, structure elucidation, and quantification of all impurities present, including those arising from the manufacturing process (process-related impurities) and those formed during storage or formulation (degradation products) researchgate.netijbpas.com. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate comprehensive impurity profiling researchgate.netlachmanconsultants.comijbpas.com.

Various analytical techniques are employed for impurity profiling, often in combination, to achieve accurate and sensitive detection. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and FTIR spectroscopy researchgate.netresolvemass.caijbpas.com. Degradation pathways such as hydrolysis, oxidation, and photolytic cleavage can lead to the formation of impurities that must be identified and controlled ijbpas.com.

Advanced Research Methodologies and Data Synthesis in Propetamide Studies

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools for investigating chemical compounds at an atomic level. nih.gov These techniques provide detailed insights into molecular structures, properties, and interactions, which are often difficult to obtain through experimental methods alone. nih.govresearcher.life For compounds like Propanil, these methods are crucial for understanding its mechanism of action, environmental degradation, and the basis of its selective herbicidal properties. researchgate.netresearchgate.net Computational approaches range from quantum mechanical calculations that describe the electronic structure of a molecule to classical molecular mechanics simulations that model the dynamic behavior of large biological systems. nih.govresearcher.life

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 3ds.com By applying the laws of classical mechanics, MD simulations can model the dynamic behavior of complex systems, providing insights into processes like protein-ligand binding, conformational changes, and enzymatic reactions. 3ds.comnih.gov

In the context of Propanil, MD simulations have been instrumental in elucidating the mechanisms of its biodegradation. For instance, studies on the amidase enzyme PsaA, which is responsible for the initial degradation of Propanil, have utilized MD simulations to analyze molecular interactions and binding stability. researchgate.net These simulations revealed the key amino acid residues within the enzyme's active site that are critical for specific interactions with the Propanil molecule. researchgate.net This level of detail is vital for understanding the catalytic specificity of the enzyme and provides a foundation for potential applications in bioremediation. researchgate.net

Table 1: Key Amino Acid Residues in Amidase Interacting with Propanil (Based on MD Simulations)

| Amino Acid Residue | Role in Interaction | Reference |

|---|---|---|

| Tyr138 | Identified as a key residue affecting the substrate spectrum of the PsaA enzyme, thus influencing its catalytic specificity for Propanil over other analogs. | researchgate.net |

| Tyr164 | Involved in specific molecular interactions with Propanil within the enzyme's active site, contributing to binding and stability. | researchgate.net |

| Trp66 | ||

| Arg58 | ||

| His191 |

Quantum-mechanical (QM) calculations, based on the principles of Schrödinger's equation, are used to model the electronic structure of molecules. researchgate.netnih.gov These methods, including Density Functional Theory (DFT), provide highly accurate information about molecular properties, reaction energies, and transition states, without the need for empirical parameterization. researchgate.netmit.edu

For a compound like Propanil, QM calculations can be applied to:

Determine Electronic Properties: Understanding the distribution of electrons in the molecule helps explain its reactivity and interaction with biological targets. The presence of two chlorine atoms on the aromatic ring, for example, significantly influences the molecule's electronic properties, a phenomenon that can be precisely quantified by QM methods. researchgate.net

Model Reaction Mechanisms: QM calculations can elucidate the step-by-step mechanism of chemical reactions, such as the enzymatic hydrolysis of Propanil into 3,4-dichloroaniline (B118046) and propionic acid. researchgate.net This includes calculating the activation energy barriers for different steps, which helps to predict reaction rates and pathways. arxiv.org

Predict Spectroscopic Properties: QM methods can predict various spectra (e.g., infrared), which can be compared with experimental results to confirm the molecular structure and vibrational modes. mit.edu

Table 2: Applications of Quantum-Mechanical Methods in Compound Research

| QM Method | Description | Potential Application for Propanil/Propetamide | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | A popular QM method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost. | Investigating the reaction mechanism of hydrolysis, calculating molecular properties (e.g., dipole moment, polarizability), and studying interactions with enzyme active sites. | researchgate.netmit.edu |

| Ab initio Methods (e.g., Hartree-Fock) | A family of QM methods that solve the Schrödinger equation from first principles, without using experimental data for simplification. Generally more computationally intensive than DFT. | Providing a high-accuracy benchmark for electronic structure, bond energies, and reaction energetics. | researchgate.netnih.gov |

| Semi-empirical Methods | Simplified QM methods that use parameters derived from experimental data to speed up calculations. Less accurate but suitable for very large molecular systems. | Rapidly screening large numbers of related compounds or modeling larger systems where full QM is not feasible. | researchgate.netnih.gov |

Machine learning (ML) is increasingly being used in chemical research to predict the properties and activities of molecules, a field often referred to as Quantitative Structure-Activity Relationship (QSAR). youtube.com ML models are trained on large datasets of compounds to learn the complex relationships between their chemical structures and their biological or physical properties. youtube.comnih.gov

For Propanil and related herbicides, ML techniques can be employed for several purposes:

Predicting Herbicidal Activity: An ML model can be trained on a dataset of various amide compounds and their measured herbicidal effectiveness. researchgate.net The model would learn to predict the activity of new, untested compounds based on their calculated molecular descriptors (physicochemical properties). youtube.comnih.gov

Toxicity Prediction: By training on data from toxicological studies, ML models can predict the potential toxicity of new herbicide candidates, helping to prioritize safer compounds early in the discovery process.

Optimizing Molecular Structures: ML can guide the design of new compounds with improved properties. By identifying which molecular features are most important for activity and which are linked to toxicity, chemists can rationally design next-generation herbicides. nih.gov

Table 3: General Workflow for a Machine Learning (QSAR) Study

| Step | Description | Relevance to Propanil/Propetamide Research | Reference |

|---|---|---|---|

| 1. Data Collection | Gather a dataset of chemical compounds with known biological activity (e.g., herbicidal potency, enzyme inhibition). | Compile data on Propanil and structurally similar amide compounds and their effectiveness against various weed species. | nih.gov |

| 2. Descriptor Calculation | For each compound, calculate a set of numerical features (molecular descriptors) that describe its physicochemical properties (e.g., size, polarity, shape). | Quantify the structural features of each herbicide analog to be used as input for the model. | nih.gov |

| 3. Model Training | Use the dataset of descriptors (input) and activities (output) to train an ML algorithm (e.g., Random Forest, Support Vector Machine). | The algorithm learns the mathematical relationship between the molecular structure and herbicidal activity. | youtube.comnih.gov |

| 4. Model Validation | Test the trained model on a separate set of compounds (not used in training) to evaluate its predictive accuracy. | Ensure the model can accurately predict the activity of new, unseen herbicide candidates. | nih.gov |

| 5. Prediction & Analysis | Use the validated model to predict the activity of new, virtual compounds and to identify the most important molecular features for activity. | Screen virtual libraries of new compounds to identify promising candidates for synthesis and experimental testing. | youtube.comresearchgate.net |

Artificial Intelligence (AI) in Drug Discovery and Target Identification for Related Compounds

AI applications in this field include:

Target Identification: AI can analyze biological data to identify proteins or pathways that are essential for a weed's survival but absent or different in the crop plant (e.g., rice). This helps in finding novel targets for herbicides, potentially leading to new modes of action that can overcome existing resistance issues.

De Novo Molecule Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to a specific biological target. pharmaceutical-technology.com These models can explore a vast chemical space to propose novel structures that chemists might not have conceived of, accelerating the identification of potent lead compounds. mdpi.com

Predicting Protein Structures: AI tools like AlphaFold have dramatically improved the ability to predict the 3D structure of proteins from their amino acid sequence. rockefeller.edu For herbicide research, this means obtaining accurate structures of target enzymes in weeds, which is a critical first step for structure-based design of new inhibitors. rockefeller.edu

Accelerating Screening: AI can screen virtual libraries containing billions of chemical compounds to identify those most likely to be active against a specific target, dramatically reducing the time and cost compared to traditional high-throughput screening. nih.gov

Research Synthesis Methodologies in Chemical Biology

A systematic review is a research method that aims to identify, appraise, and synthesize all relevant studies on a specific research question using a predefined and explicit methodology. This structured approach minimizes bias and provides a comprehensive overview of the available evidence.

A meta-analysis is a statistical technique often used in conjunction with systematic reviews. It combines the quantitative results from multiple independent studies to produce a single, more precise estimate of the effect or association.

In the context of chemical biology and toxicology of compounds like Propanil, a systematic review and meta-analysis could be conducted to address questions such as:

What is the compiled evidence from multiple computational studies on the binding affinity of Propanil to its target enzyme, photosystem II?

By combining data from various environmental studies, what is the average half-life of Propanil in different soil types?

The process involves a comprehensive search of scientific databases, screening studies against predefined inclusion and exclusion criteria, extracting relevant data, assessing the quality of each study, and, if appropriate, performing a meta-analysis to pool the results statistically. This rigorous approach provides the highest level of evidence for informing environmental risk assessment, developing new technologies, and guiding future research directions.

Qualitative and Integrative Synthesis Approaches in Propetamide Studies

While dedicated qualitative and integrative synthesis studies focused solely on this compound are not extensively documented in publicly available literature, the application of these methodologies can be crucial for a comprehensive understanding of its multifaceted implications. These approaches move beyond quantitative data to interpret and integrate findings from diverse sources, offering a more holistic perspective.

Qualitative Synthesis Approaches

Qualitative synthesis methods, such as thematic synthesis and meta-ethnography, could be hypothetically applied to the existing body of this compound research to yield deeper insights.

Thematic Synthesis: This approach involves identifying recurring themes across various studies. For this compound, a thematic synthesis could analyze toxicological reports, environmental impact assessments, and studies on its degradation. By systematically coding and categorizing findings, researchers could identify overarching themes related to its mechanism of action, common degradation pathways, and the consistency of its effects across different environmental matrices. This would help in understanding the broader patterns and narratives present in the scientific literature.

Meta-ethnography: This interpretive approach aims to develop new theories and concepts by comparing and contrasting findings from different qualitative studies. While primary qualitative research on this compound (e.g., interviews with agricultural workers about handling practices) is scarce, this methodology could be adapted to synthesize case studies of environmental contamination or poisoning incidents. By examining the narratives and contexts of these events, a meta-ethnography could generate a more nuanced understanding of the real-world factors influencing this compound's impact.

Integrative Synthesis Approaches

Integrative reviews are particularly valuable as they can combine data from different research designs, including both experimental and observational studies. An integrative review of this compound could synthesize findings from laboratory-based toxicological studies, field studies on its environmental fate, and research on the development of analytical methods for its detection. This would allow for a more comprehensive understanding by bringing together disparate strands of evidence. For instance, by integrating data on its chemical properties with findings from environmental monitoring, researchers could better predict its behavior and persistence in various ecosystems.

The table below illustrates how different types of primary research on this compound could be synthesized using these advanced methodologies.

| Synthesis Approach | Primary Research Sources for this compound | Potential Insights |

| Thematic Synthesis | Toxicological studies, environmental fate reports, degradation pathway analyses. | Identification of consistent toxicological endpoints, common environmental reservoirs, and recurring degradation products. |

| Meta-ethnography | Case reports of exposure incidents, observational studies of agricultural use. | Deeper understanding of contextual factors influencing exposure and impact, development of new hypotheses about risk factors. |

| Integrative Review | Laboratory toxicity data, field dissipation studies, analytical method development papers. | A holistic model of this compound's lifecycle from application to environmental fate and detection, bridging the gap between controlled experiments and real-world observations. |

Evidence Synthesis for Informing Future Research Directions

Evidence synthesis is a critical tool for identifying knowledge gaps and strategically directing future research efforts. For a compound like this compound, which belongs to the broader class of organophosphate pesticides, a systematic synthesis of existing evidence can highlight areas where further investigation is most needed.

A comprehensive evidence synthesis would involve a systematic review of all available literature on this compound, including studies on its efficacy, toxicology, environmental impact, and metabolism. The findings of such a review would be instrumental in shaping the future research agenda.

Identifying Knowledge Gaps

By systematically mapping the existing research, an evidence synthesis can pinpoint specific areas that remain underexplored. For this compound, this might include:

Long-term, low-dose exposure effects: While acute toxicity data may be available, the chronic effects of low-level environmental exposure are often less understood.

Metabolites and degradation products: The environmental fate and toxicological profiles of this compound's metabolites and degradation products may not be as well-characterized as the parent compound.

Impact on non-target organisms: A synthesis of ecotoxicological studies could reveal a lack of data on specific trophic levels or in particular ecosystems.

Comparative efficacy and risk: There may be a need for more studies directly comparing the efficacy and environmental risk profile of this compound with newer, alternative pesticides.

Informing Methodological Advancements

An evidence synthesis can also guide the development of new research methodologies. For example, a review of analytical chemistry literature might reveal a need for more sensitive and field-portable methods for detecting this compound and its residues in soil and water.

Prioritizing Future Studies

Based on the identified gaps and methodological needs, evidence synthesis can help in prioritizing future research. This ensures that research funding and efforts are directed towards the most pressing questions. The following table outlines potential future research directions for this compound, as informed by a hypothetical evidence synthesis.

| Research Area | Identified Gap | Proposed Future Research |

| Human Health | Lack of data on chronic, low-level exposure. | Long-term cohort studies in agricultural communities; mechanistic studies on sublethal toxicological pathways. |

| Environmental Fate | Incomplete understanding of metabolite toxicity and persistence. | Comprehensive studies on the degradation pathways of this compound in various environmental conditions and the ecotoxicology of its major metabolites. |

| Analytical Chemistry | Need for more rapid and sensitive detection methods. | Development and validation of novel biosensors or portable mass spectrometry techniques for on-site monitoring of this compound residues. |

| Ecotoxicology | Limited data on effects on beneficial insects and soil microorganisms. | Targeted studies to assess the impact of this compound on key non-target species that play crucial roles in ecosystem health. |

By systematically synthesizing the existing evidence, the scientific community can build a more robust and targeted research program to fully understand the implications of this compound use.

Q & A

Q. Table 1: Comparison of Analytical Techniques for this compound Quantification

| Technique | Sensitivity | Matrix Compatibility | Key Limitations |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | High (plasma, tissue | High equipment cost |

| GC-MS | 1 ng/mL | Limited to volatiles | Derivatization required |

| HPLC-UV | 10 ng/mL | Moderate | Low specificity |

Q. Table 2: Key Variables in this compound Pharmacological Studies

| Variable | Impact on Efficacy | Mitigation Strategy |

|---|---|---|

| Dosage | Nonlinear dose-response | Use logarithmic scaling in assays |

| Model Organism | Species-specific metabolism | Validate in ≥2 species |

| Administration | Bioavailability variability | Standardize route (e.g., IV bolus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.